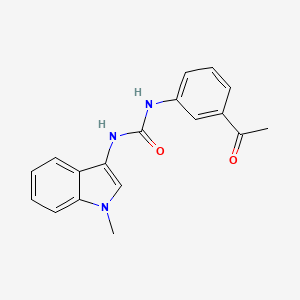

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

1-(3-Acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative featuring a 3-acetylphenyl group linked via a urea bridge to a 1-methylindol-3-yl moiety. Urea derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition and antimicrobial activity . The 1-methylindole moiety, common in bioactive compounds, contributes to hydrophobic interactions and π-stacking with target proteins .

Properties

IUPAC Name |

1-(3-acetylphenyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12(22)13-6-5-7-14(10-13)19-18(23)20-16-11-21(2)17-9-4-3-8-15(16)17/h3-11H,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMVZPBAKBTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 1-methyl-1H-indole-3-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 1-(3-carboxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea.

Reduction: Formation of 1-(3-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea would depend on its specific biological activity. Generally, urea derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole moiety may contribute to binding interactions with target proteins, while the acetylphenyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Research Findings and Data

Key Data Table

*Estimated using fragment-based methods (e.g., Crippen’s method).

Critical Analysis

- The acetyl group in the target compound may offer a balance between hydrophobicity and polarity, enhancing bioavailability compared to highly lipophilic adamantyl derivatives .

- Lack of halogenation (cf. ) could reduce toxicity risks but may limit target affinity in hydrophobic environments.

- Further studies are needed to explore its specific kinase targets and ADMET profile, leveraging in silico tools as in .

Biological Activity

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Acetyl Group: Enhances solubility and potential interactions with biological targets.

- Indole Ring: Known for its role in various biological processes, including enzyme modulation.

The biological activity of 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole moiety is particularly significant due to its ability to form π-cation interactions with amino acid residues in target proteins, which can modulate enzymatic activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 35 µg/mL |

Anticancer Activity

The compound has also been investigated for anticancer properties. Initial studies demonstrate that it can inhibit the proliferation of cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human T-cell leukemia).

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects on A-431 cells, the compound showed an IC50 value of approximately 15 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea can be influenced by modifications to its structure. For example:

- Substituents on the Indole Ring: Variations in substituents can enhance or diminish binding affinity to target proteins.

- Acetyl Group Positioning: The position of the acetyl group affects solubility and interaction dynamics with biological targets.

Research Findings

Recent studies have focused on optimizing the structure for enhanced efficacy. For instance, modifications leading to increased hydrogen bonding capabilities have been linked to improved anticancer activity.

Research Highlights:

- Compounds with electron-donating groups demonstrated increased potency against cancer cell lines.

- The presence of hydrophobic interactions was crucial for binding affinity in enzyme inhibition assays.

Q & A

Q. What are the optimal synthetic routes for 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a substituted isocyanate with an indole amine. For this compound, 3-acetylphenyl isocyanate reacts with 1-methyl-1H-indol-3-amine under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Purity is confirmed by HPLC (>95%) and thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the urea linkage (NH peaks at δ 8.5–9.5 ppm) and substituents (e.g., acetyl group at δ ~2.6 ppm for CH₃).

- X-ray Crystallography : Single-crystal analysis resolves the 3D conformation, confirming spatial arrangement of the acetylphenyl and indole moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₁₉H₁₈N₃O₂).

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. For hydrolytic stability, incubate in PBS at 37°C and track degradation via LC-MS .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Kinase Assays : Use recombinant kinases (e.g., PKC isoforms) with ATP-Glo™ or radioactive [γ-³²P]ATP to measure inhibition (IC₅₀ values). Include controls like staurosporine.

- Molecular Docking : Model the compound’s interaction with kinase ATP-binding pockets (e.g., using AutoDock Vina). Prioritize kinases with indole-binding motifs (e.g., PKCδ) .

- Cellular Assays : Test anti-proliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Compare activity against structurally related analogs to establish SAR .

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer :

- Orthogonal Validation : Confirm apoptosis induction via flow cytometry (Annexin V/PI) alongside caspase-3/7 activation assays.

- Metabolic Stability Check : Rule out false negatives from rapid hepatic metabolism (e.g., incubate with liver microsomes and quantify remaining compound).

- Batch Reproducibility : Re-synthesize the compound and retest under identical conditions to exclude synthetic variability .

Q. What approaches are effective for elucidating the compound’s mechanism of action in modulating cellular pathways?

- Methodological Answer :

- Transcriptomics/Proteomics : Perform RNA-seq or phospho-proteomic profiling on treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK).

- Pull-Down Assays : Use biotinylated analogs of the compound to capture protein targets from cell lysates, followed by LC-MS/MS identification.

- CRISPR Knockout : Validate target involvement by knocking down candidate proteins (e.g., PKCδ) and assessing resistance to the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.